Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide
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Overview
Description
“Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide” is a complex organic compound. It contains a benzyl group, a nitro group, a trifluoromethyl group, and a phenyl sulfide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or addition-elimination mechanisms .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the benzene ring. The trifluoromethyl group is an electron-withdrawing group, which could influence the positioning of other groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating benzyl group. The nitro group could potentially undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and reactivity .Scientific Research Applications
Reactivity and Synthesis Applications
- Sulfhydryl Group Reactivity : A study on the reactivity of sulfhydryl groups with water-soluble aromatic disulfides shows the potential of such compounds in determining sulfhydryl groups in biological materials, hinting at the relevance of benzyl sulfides in biochemical analyses (Ellman, 1959).
- Desulfurative Chlorination : Research demonstrates the chlorination of alkyl phenyl sulfides, leading to the formation of elimination-sensitive β-chloro carbonyl and nitro compounds. This indicates potential applications in synthetic chemistry for creating complex molecules with precise functional group placement (Canestrari et al., 2017).
- Julia-Kocienski Olefination : The use of bis(trifluoromethyl)phenyl sulfones in Julia-Kocienski olefination reactions with carbonyl compounds suggests a method for creating alkenes and dienes, showcasing the utility of trifluoromethyl-substituted benzyl sulfides in complex organic synthesis (Alonso et al., 2005).
Chemical Sensing and Biological Applications
- Fluorescent Probes for H2S Detection : A study on BODIPY-based fluorescent probes emphasizes the role of sulfur-substituted compounds in detecting small biomolecules like hydrogen sulfide, highlighting their importance in biomedical research and imaging applications (Zhu et al., 2019).
- Mitochondria-Targeted H2S Probes : The development of a turn-on mitochondria-targeting probe for hydrogen sulfide based on selective thiolysis demonstrates the potential of sulfur-containing compounds in creating sensitive and selective tools for biological studies (Pak et al., 2016).
Material Science and Polymer Chemistry
- Polyimides with High Refractive Index : Research into thiophenyl-substituted benzidines for the synthesis of transparent polyimides reveals the utility of sulfur-substituted aromatic compounds in creating materials with desirable optical properties, such as high refractive index and small birefringence, relevant for advanced material applications (Tapaswi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-1-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMFJQGYQLBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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